molecular formula C6H10O B1346604 Cyclobutyl methyl ketone CAS No. 3019-25-8

Cyclobutyl methyl ketone

Cat. No.: B1346604
CAS No.: 3019-25-8
M. Wt: 98.14 g/mol
InChI Key: JPJOOTWNILDNAW-UHFFFAOYSA-N
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Description

Cyclobutyl methyl ketone, also known as 1-cyclobutylethanone, is an organic compound with the molecular formula C6H10O. It is a cyclobutane derivative where an acetyl group is attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl methyl ketone can be synthesized through several methods, including the [2 + 2] cycloaddition reaction, which is a common approach for constructing cyclobutane rings . This reaction involves the combination of two alkenes or an alkene and an alkyne under ultraviolet light or in the presence of a catalyst to form the cyclobutane ring. Another method involves the transition-metal catalyzed cyclization of suitable precursors .

Industrial Production Methods: Industrial production of acetylcyclobutane typically involves the use of large-scale [2 + 2] cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as titanium tetrachloride or rhodium complexes are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl methyl ketone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclobutanone derivatives.

    Reduction: Reduction reactions can convert acetylcyclobutane to cyclobutyl alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

Scientific Research Applications

Cyclobutyl methyl ketone has several applications in scientific research:

Comparison with Similar Compounds

    Cyclobutanone: Similar in structure but lacks the acetyl group.

    Cyclobutyl alcohol: The reduction product of acetylcyclobutane.

    Cyclobutyl methyl ketone: Another cyclobutane derivative with a different functional group.

Properties

IUPAC Name

1-cyclobutylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOOTWNILDNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184263
Record name 1-Cyclobutylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3019-25-8
Record name Cyclobutyl methyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3019-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutylethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclobutylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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